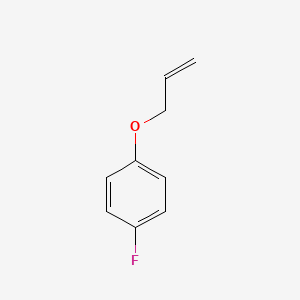

1-fluoro-4-(prop-2-en-1-yloxy)benzene

Description

BenchChem offers high-quality 1-fluoro-4-(prop-2-en-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-fluoro-4-(prop-2-en-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science.

Core Chemical Identity and Physicochemical Properties

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 4-allyloxyphenyl fluoride, is an aromatic ether distinguished by a fluorine substituent on the phenyl ring and an allyloxy functional group. These features make it a valuable scaffold for introducing fluorine and a reactive allyl handle into more complex molecules.[1]

Chemical Identifiers

-

IUPAC Name: 1-fluoro-4-(prop-2-en-1-yloxy)benzene[2]

-

Synonyms: 1-(allyloxy)-4-fluorobenzene, 3-(4-fluorophenoxy)propene, allyl 4-fluorophenyl ether[2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 152.16 g/mol | [1][2] |

| Monoisotopic Mass | 152.063743068 Da | [2] |

| Appearance | Not specified (often a liquid at RT) | - |

| Purity | Min. 95% (as commercially available) | [1] |

| InChI | InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | [2] |

| SMILES | C=CCOC1=CC=C(C=C1)F | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the structure and purity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. While a specific, unified experimental dataset is not publicly available, the expected spectral features can be predicted based on the known chemical shifts of its constituent functional groups. The data for the closely related alkyne analogue, 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, provides a useful comparison. For this alkyne analogue, ¹H NMR shows aromatic protons around 6.97 ppm, the methylene protons of the propargyl group at 4.66 ppm, and the acetylenic proton at 2.52 ppm. The ¹³C NMR shows characteristic peaks for the fluorinated aromatic ring and the alkyne carbons.[3]

For the target molecule, 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the key distinguishing features would be the signals corresponding to the vinyl protons of the allyl group in the ¹H NMR spectrum (typically between 5.2 and 6.1 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum.

Synthesis and Reactivity

Synthesis: The Williamson Ether Synthesis

A robust and widely adopted method for preparing aryl ethers such as 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis.[4][5][6] This reaction proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide.[6][7][8]

Representative Protocol: Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

-

Deprotonation: To a stirred solution of 4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Phenoxide Formation: Allow the suspension to stir at room temperature for 20-30 minutes to ensure the complete formation of the potassium 4-fluorophenoxide salt. The causality here is that the basic carbonate deprotonates the acidic phenolic hydroxyl group, generating the potent phenoxide nucleophile required for the subsequent Sₙ2 attack.

-

Nucleophilic Attack: Slowly add allyl bromide (1.1 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in an organic solvent like diethyl ether, wash with water and brine to remove any remaining salts and unreacted phenoxide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by vacuum distillation or flash column chromatography if necessary.

Caption: General workflow for the Williamson ether synthesis.

Key Reactivity: The Aromatic Claisen Rearrangement

The presence of the allyl ether moiety makes this compound susceptible to the Claisen rearrangement, a powerful[9][9]-sigmatropic rearrangement that forms a new carbon-carbon bond.[10][11][12] Upon heating, 1-fluoro-4-(prop-2-en-1-yloxy)benzene will rearrange to form 2-allyl-4-fluorophenol. This reaction is intramolecular and proceeds through a concerted, cyclic transition state.[10]

The reaction provides a strategic pathway to introduce an allyl group ortho to the hydroxyl group, a common structural motif in natural products and pharmaceutical agents.

Caption: The Claisen rearrangement of the title compound.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The fluorine atom in 1-fluoro-4-(prop-2-en-1-yloxy)benzene imparts several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: The presence of fluorine can alter a molecule's lipophilicity and pKa, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The allyloxy group serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical modifications, including:

-

Cross-coupling reactions

-

Addition reactions across the double bond

-

Polymerization

This dual functionality makes 1-fluoro-4-(prop-2-en-1-yloxy)benzene a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs and for the synthesis of advanced polymers and materials.

Safety and Handling

Based on available safety data, 1-fluoro-4-(prop-2-en-1-yloxy)benzene is classified with the following hazards:

GHS Hazard Statements [2]

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling Precautions

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

References

-

Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete. Retrieved March 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. Retrieved March 11, 2026, from [Link]

-

Dolbier, W. R. (2005). 5.1.5.2. Aliphatic Claisen Rearrangements. Science of Synthesis, 2005/1, 649-689. Retrieved March 11, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Claisen rearrangement. Wikipedia. Retrieved March 11, 2026, from [Link]

-

Université du Luxembourg. (n.d.). 1-fluoro-4-(prop-2-en-1-yloxy)benzene. PubChemLite. Retrieved March 11, 2026, from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 11, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved March 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

Sources

- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | CymitQuimica [cymitquimica.com]

- 2. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Claisen Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Synthesis, Characterization, and Application Potential

This document provides a comprehensive technical overview of 1-fluoro-4-(prop-2-en-1-yloxy)benzene (CAS No. 13990-72-2), a fluorinated aromatic ether with significant potential as a versatile building block in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, reactivity, and prospective applications. We will move beyond simple data reporting to explain the causal-driven logic behind the methodologies, ensuring a robust and reproducible understanding of this valuable chemical entity.

Core Molecular Attributes and Physicochemical Properties

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is a bifunctional organic molecule incorporating a fluorinated phenyl ring and an allyl ether moiety.[1] This unique combination of functional groups dictates its chemical behavior and establishes its utility as a synthetic intermediate. The fluorine atom, a key bioisostere for hydrogen, can significantly modulate the electronic properties of the aromatic ring, influencing its reactivity and the pharmacokinetic profile of derivative compounds.[2] The allyloxy group serves as a handle for a variety of chemical transformations, most notably the Claisen rearrangement, providing a pathway to ortho-allyl phenols.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13990-72-2 | [1][3] |

| Molecular Formula | C₉H₉FO | [1][3] |

| Molecular Weight | 152.16 g/mol | [1][3] |

| IUPAC Name | 1-fluoro-4-(prop-2-en-1-yloxy)benzene | [1] |

| Synonyms | 1-(allyloxy)-4-fluorobenzene, Allyl 4-fluorophenyl ether | [1] |

| Purity (Typical) | ≥95% | [3] |

| Description | Versatile small molecule scaffold | [3] |

Table 1: Core physicochemical and identification properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Synthesis Protocol: The Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4] In this specific case, 4-fluorophenol is deprotonated with a suitable base to form the 4-fluorophenoxide, which then displaces the bromide from allyl bromide.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting elimination reactions of the allyl bromide. Acetone or acetonitrile are excellent solvent choices as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Sources

- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | CymitQuimica [cymitquimica.com]

- 3. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzene, 1-fluoro-4-(2-propyn-1-yloxy)- | CymitQuimica [cymitquimica.com]

Physical properties of 1-(allyloxy)-4-fluorobenzene

An In-depth Technical Guide to the Physical Properties of 1-(allyloxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(allyloxy)-4-fluorobenzene (CAS No. 13990-72-2), a versatile organic compound with applications in organic synthesis, pharmaceuticals, and materials science.[1] Due to the limited availability of experimentally determined data in public literature, this guide integrates information from commercial suppliers, data from structurally related compounds, and established principles of chemical characterization. It is designed to be a foundational resource for professionals engaged in research and development, offering not only available data but also detailed experimental protocols for the synthesis and characterization of this compound. This approach ensures a self-validating system of information, empowering researchers to verify and expand upon the data presented herein.

Introduction and Chemical Identity

1-(allyloxy)-4-fluorobenzene is an aromatic ether that presents a unique combination of a fluorinated benzene ring and a reactive allyl group. The fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in a pharmaceutical context, while the allyl group provides a versatile handle for a variety of subsequent chemical transformations. This makes it a valuable building block in the synthesis of more complex molecules.[1]

Molecular Structure:

Caption: Molecular structure of 1-(allyloxy)-4-fluorobenzene.

Table 1: Chemical Identity

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(allyloxy)-4-fluorobenzene | [2] |

| CAS Number | 13990-72-2 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1] |

| Canonical SMILES | C=CCOC1=CC=C(F)C=C1 | [2] |

| InChI Key | ZBUDNSQUWYPTSR-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

Directly measured quantitative physical properties for 1-(allyloxy)-4-fluorobenzene are not widely reported in peer-reviewed literature. The data in Table 2 is primarily from commercial sources, which often do not specify the experimental methods used for their determination. For properties where no data is available, this is explicitly stated.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow to colorless oil-like liquid | [1] |

| Purity | ≥96% | |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | |

| Density | Data not available | [1] |

| Refractive Index | Data not available | [1] |

| Solubility | Assumed to be soluble in common organic solvents. | [1] |

| Storage | Store in a dark place at 2-8 °C. | [1] |

Expert Insight: The lack of readily available data for boiling point, density, and refractive index is not uncommon for specialized research chemicals. However, based on the structurally similar isomer, 1-allyl-4-fluorobenzene (CAS 1737-16-2), which has a reported density of 1.009 g/mL at 25 °C and a refractive index of n20/D 1.494, it is reasonable to expect 1-(allyloxy)-4-fluorobenzene to have similar values. The presence of the ether oxygen in our target molecule may slightly increase its polarity and boiling point compared to its isomer.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 1-(allyloxy)-4-fluorobenzene is the Williamson ether synthesis. This method is noted as a synthetic step for this compound in literature concerning one of its isomers.[3]

3.1. Williamson Ether Synthesis Protocol

This protocol is a standard method for preparing ethers from an alkoxide and a primary alkyl halide. The causality behind the choice of reagents is their high efficiency and selectivity for this type of transformation.

Reaction Scheme:

4-Fluorophenol + Allyl Bromide → 1-(allyloxy)-4-fluorobenzene

Caption: Williamson ether synthesis workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 equivalent) in acetone (10 mL per gram of phenol) in a round-bottom flask, add potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Addition of Alkyl Halide: Add allyl bromide (1.2 equivalents) dropwise to the mixture at room temperature. An excess of the alkylating agent is used to ensure complete consumption of the starting phenol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorophenol spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with 1M NaOH to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(allyloxy)-4-fluorobenzene by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow oil.

Spectroscopic and Physicochemical Analysis

4.1. Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Expected to appear as two multiplets in the range of δ 6.8-7.2 ppm. The protons ortho to the allyloxy group will be upfield compared to the protons ortho to the fluorine atom due to the electron-donating nature of the ether oxygen.

-

Allyl Protons (-O-CH₂-CH=CH₂):

-

-CH= : A multiplet in the range of δ 5.9-6.1 ppm.

-

=CH₂: Two doublets of triplets in the range of δ 5.2-5.4 ppm.

-

-O-CH₂-: A doublet in the range of δ 4.5-4.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Allyl Carbons (-O-CH₂-CH=CH₂):

-

-CH= : ~δ 133 ppm.

-

=CH₂: ~δ 117 ppm.

-

-O-CH₂-: ~δ 69 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic peaks around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

C=C Stretch (Alkene): A peak around 1645 cm⁻¹.

-

=C-H Bending (Alkene): Peaks around 920 and 990 cm⁻¹.

-

C-F Stretch: A strong peak in the range of 1200-1240 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.

4.2. Experimental Protocols for Characterization

The following are generalized yet robust protocols for obtaining the physical and spectroscopic data for 1-(allyloxy)-4-fluorobenzene.

4.2.1. Determination of Boiling Point

-

Methodology: The boiling point can be determined at atmospheric pressure using a simple distillation apparatus. For small quantities, a micro-boiling point apparatus can be used. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For greater accuracy, especially if the substance is suspected to decompose at higher temperatures, distillation under reduced pressure is recommended, and the boiling point is reported with the corresponding pressure.

4.2.2. Determination of Density

-

Methodology: The density can be accurately measured using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water of a known temperature to determine its volume, and finally filled with the sample liquid at the same temperature. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

4.2.3. Determination of Refractive Index

-

Methodology: The refractive index is measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is read directly from the scale. The measurement is temperature-dependent and is typically reported at 20°C using the sodium D-line (nD²⁰).[4]

4.2.4. Acquisition of NMR Spectra

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

4.2.5. Acquisition of FTIR Spectrum

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: As 1-(allyloxy)-4-fluorobenzene is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

4.2.6. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Methodology: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on a capillary column and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which is characteristic of the molecular structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(allyloxy)-4-fluorobenzene is not widely available, the GHS hazard statements for the compound indicate that it is a combustible liquid that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. General precautions for handling flammable and irritant organic liquids should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1]

Conclusion

1-(allyloxy)-4-fluorobenzene is a valuable synthetic intermediate. This technical guide has consolidated the available physical property data and, where such data is lacking, has provided robust, field-proven experimental protocols for its synthesis and characterization. The provided methodologies and predicted spectroscopic data offer a strong starting point for researchers to work with this compound, ensuring both scientific integrity and practical utility in a laboratory setting.

References

- A Professional Platform for Chemical Products. (n.d.). 1-(Allyloxy)-4-Fluorobenzene: A Versatile Organic Compound.

-

PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary focus of this document is the detailed exploration of the Williamson ether synthesis, a robust and widely adopted method for this transformation. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and discuss essential characterization and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of a Fluorinated Allyl Ether

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is a versatile chemical building block.[1] The presence of both a fluorine atom and an allyl group imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the allyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, additions, and polymerizations.

The synthesis of this compound from readily available 4-fluorophenol is a critical process.[2][3] This guide will focus on the most efficient and reliable synthetic route: the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of organic synthesis due to its broad scope and reliability in forming ether linkages.[4][5]

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction that involves the reaction of an alkoxide with a primary alkyl halide.[4][5] In the context of our target molecule, the synthesis proceeds by the deprotonation of 4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide.

Mechanistic Insights: A Step-by-Step Look

The reaction mechanism can be broken down into two key steps:

-

Deprotonation: 4-fluorophenol, a weak acid, is treated with a suitable base to generate the more nucleophilic 4-fluorophenoxide ion. The choice of base is crucial for the reaction's success and will be discussed in the experimental section.

-

Nucleophilic Substitution (SN2): The generated 4-fluorophenoxide ion then undergoes a bimolecular nucleophilic substitution reaction with an allyl halide (typically allyl bromide).[4][5] The phenoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the desired ether linkage.[4]

Caption: Reaction mechanism for the Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Causality in Experimental Choices

The efficiency of the Williamson ether synthesis is governed by several factors:

-

Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Common choices include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Potassium carbonate is often preferred for its ease of handling and milder reactivity.

-

Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are excellent choices as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[6]

-

Alkylating Agent: Allyl bromide is a highly effective alkylating agent due to the good leaving group ability of the bromide ion.[4]

-

Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

Detailed Experimental Protocol

This protocol outlines a reliable and scalable procedure for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4-Fluorophenol | Starting Material |

| Allyl Bromide | Alkylating Agent |

| Potassium Carbonate (anhydrous) | Base |

| Acetone (anhydrous) | Solvent |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | Prevent solvent loss |

| Magnetic stirrer and stir bar | Ensure mixing |

| Heating mantle | Control reaction temperature |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Standard glassware | General laboratory use |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone (10 mL per gram of 4-fluorophenol) to the flask.

-

Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (20 mL) and transfer it to a separatory funnel. Wash the organic layer with 1M sodium hydroxide (2 x 15 mL) to remove any unreacted 4-fluorophenol, followed by water (2 x 15 mL), and finally with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-fluoro-4-(prop-2-en-1-yloxy)benzene as a colorless liquid.

Caption: A streamlined workflow for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Characterization of the Final Product

The identity and purity of the synthesized 1-fluoro-4-(prop-2-en-1-yloxy)benzene should be confirmed using standard analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₉FO[1] |

| Molecular Weight | 152.16 g/mol [1][7] |

| Appearance | Colorless liquid |

| ¹H NMR | Characteristic peaks for allyl and fluorophenyl protons |

| ¹³C NMR | Signals corresponding to the nine carbon atoms |

| Mass Spectrometry | Molecular ion peak at m/z = 152.06[8] |

| Infrared (IR) Spectroscopy | Peaks for C-O-C stretch, C=C stretch, and C-F stretch |

Safety and Handling: A Self-Validating System

Ensuring a safe laboratory environment is paramount. Both 4-fluorophenol and allyl bromide present significant hazards.

Hazard Identification and Mitigation

| Chemical | Hazards | Recommended Precautions |

| 4-Fluorophenol | Toxic, Corrosive, Irritant | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated fume hood. |

| Allyl Bromide | Flammable, Toxic, Lachrymator, Carcinogen[9] | Work exclusively in a fume hood.[10] Use non-sparking tools.[10] Keep away from heat and ignition sources.[9][10][11] Wear chemical-resistant gloves and safety goggles.[9][12] Have an emergency shower and eyewash station readily accessible.[12] |

| Potassium Carbonate | Irritant | Avoid inhalation of dust. Wear gloves and eye protection. |

| Acetone | Highly Flammable | Keep away from open flames and sparks. Use in a well-ventilated area. |

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of 1-fluoro-4-(prop-2-en-1-yloxy)benzene from 4-fluorophenol. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. The practical insights and detailed protocol provided in this guide are intended to empower scientists in their synthetic endeavors, while emphasizing the critical importance of safety and proper handling of hazardous materials.

References

-

PubChem. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. [Link]

-

Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

-

Sdfine. allyl bromide. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Allyl Bromide. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChemLite. 1-fluoro-4-(prop-2-en-1-yloxy)benzene. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. [Link]

Sources

- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - 1-fluoro-4-(prop-2-en-1-yloxy)benzene (C9H9FO) [pubchemlite.lcsb.uni.lu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nj.gov [nj.gov]

Technical Whitepaper: Synthesis, Properties, and Applications of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Executive Summary

In modern organic synthesis and drug discovery, fluorinated building blocks are indispensable for modulating the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene is a versatile, bi-functional aromatic ether that serves as a critical intermediate. Featuring both a para-substituted fluorine atom and a reactive allyl ether moiety, this compound is primarily utilized as a precursor for Claisen rearrangements and transition-metal-catalyzed functionalizations.

This guide provides an in-depth technical analysis of its nomenclature, physicochemical properties, synthetic methodologies, and applications in advanced drug development, grounded in field-proven protocols and mechanistic causality.

Chemical Identity and Nomenclature

The compound is characterized by a benzene ring substituted with an allyl ether group and a fluorine atom at the para position. The presence of the electronegative fluorine atom significantly alters the electron density of the aromatic ring, impacting both its reactivity in electrophilic aromatic substitutions and its physical properties [4].

-

IUPAC Name: 1-fluoro-4-(prop-2-en-1-yloxy)benzene

-

Common Synonyms:

-

1-(allyloxy)-4-fluorobenzene

-

4-fluorophenyl allyl ether

-

Allyl (4-fluorophenyl) ether

-

1-fluoro-4-prop-2-enoxybenzene

-

3-(4-fluorophenoxy)propene

-

Physicochemical Properties

Understanding the baseline quantitative data of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters [4].

| Property | Value / Description |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.16 g/mol |

| CAS Registry Number | 13990-72-2 |

| Appearance | Yellow to colorless liquid/oil |

| Topological Polar Surface Area (TPSA) | 9.2 Ų |

| Solubility | Soluble in common organic solvents (DCM, Acetone, Ether) |

| Storage Conditions | Dark place at 2–8 °C (to prevent auto-oxidation/polymerization) |

Synthetic Methodology: Williamson Ether Synthesis

The most reliable and high-yielding method for synthesizing 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This involves the base-mediated alkylation of 4-fluorophenol with allyl bromide[2].

Mechanistic Causality

Phenols are weakly acidic ( pKa≈10 ). The introduction of a base like potassium carbonate ( K2CO3 ) deprotonates the phenol to generate a highly nucleophilic phenoxide anion. Acetone is selected as a polar aprotic solvent because it solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive. The subsequent step is a classic SN2 displacement, where the phenoxide attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group.

Step-by-Step Protocol (Self-Validating System)

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluorophenol (1.0 equiv) in anhydrous acetone.

-

Deprotonation: Add anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 30 minutes.

-

Self-Validation: The mixture transitions from a clear solution to a cloudy suspension, visually confirming the formation of the insoluble phenoxide salt.

-

-

Alkylation: Add allyl bromide (1.2 equiv) dropwise via an addition funnel.

-

Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or exothermic runaway.

-

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 56 °C) for 12–14 hours.

-

Monitoring (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane/Ethyl Acetate eluent).

-

Self-Validation: Under a 254 nm UV lamp, the complete disappearance of the lower- Rf phenolic starting material spot confirms reaction completion.

-

-

Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (DCM) and distilled water.

-

Self-Validation: Two distinct phases will form. The target ether partitions into the denser, bottom DCM layer, while inorganic salts ( KBr , unreacted K2CO3 ) remain in the upper aqueous layer.

-

-

Purification: Wash the combined organic layers with brine (to pre-dry and prevent emulsions), dry over anhydrous MgSO4 , filter, and concentrate. Purify via silica gel chromatography to yield the pure oil.

Workflow for the Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Mechanistic Transformations: The Claisen Rearrangement

A primary application of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is its use as a substrate in the Claisen rearrangement to form 2-allyl-4-fluorophenol , a critical intermediate in the synthesis of complex benzofurans [2].

Mechanistic Causality

The Claisen rearrangement is a concerted, [3,3]-sigmatropic rearrangement. When subjected to high thermal stress (>200 °C), the allyl ether undergoes a pericyclic reaction via a highly ordered, six-membered chair-like transition state. The initial product is a non-aromatic dienone. Because the loss of aromaticity is thermodynamically unfavorable, the dienone rapidly undergoes tautomerization (a proton shift) to restore the aromatic ring, yielding the ortho-allylphenol. The restoration of aromatic resonance energy acts as the thermodynamic sink that drives the reaction to completion.

Step-by-Step Protocol (Self-Validating System)

-

Degassing: Place the purified 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a heavy-walled pressure tube. Sparge the liquid with dry nitrogen gas for 15 minutes.

-

Causality: Removing dissolved oxygen prevents oxidative degradation of the electron-rich aromatic ring at extreme temperatures.

-

-

Thermal Activation: Seal the tube and heat to 230 °C for 3 hours.

-

Isolation & Analysis: Cool the vessel to room temperature. Purify the resulting mixture via silica gel chromatography (eluting with hexane:diethyl ether).

-

Self-Validation: 1H -NMR spectroscopy confirms success. The disappearance of the allyl ether O−CH2 multiplet (typically around 4.5 ppm) and the emergence of a broad phenolic −OH singlet (around 5.0 ppm) validates the structural rearrangement.

-

Mechanistic pathway of the thermal Claisen rearrangement to 2-allyl-4-fluorophenol.

Applications in Advanced Drug Development

The dual functionality of the allyl group (capable of cross-metathesis, epoxidation, or hydroboration) and the para-fluoro substitution makes this compound highly valuable in medicinal chemistry.

-

p38 MAP Kinase Inhibitors: 1-Fluoro-4-(prop-2-en-1-yloxy)benzene derivatives are utilized in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. These inhibitors are critical in blocking pro-inflammatory cytokines (like TNF- α and IL-1 β ) in models of inflammatory disease [1].

-

5-HT2C Receptor Agonists: Following a Claisen rearrangement, the resulting 2-allyl-4-fluorophenol is cyclized to form aminoalkylbenzofurans. These tricyclic scaffolds act as potent serotonin 5-HT2C receptor agonists, which are investigated for the treatment of obesity and central nervous system disorders [2].

-

Enantioselective Sulfenofunctionalization: In advanced catalytic methodologies, allyl phenyl ethers serve as substrates for Lewis base-catalyzed intramolecular sulfenofunctionalization. This allows for the highly enantioselective synthesis of 2,3-disubstituted benzopyrans and chromans, which are core motifs in natural products and pharmaceuticals [3].

References

- US Patent 7799782B2. "P38 inhibitors and methods of use thereof." Google Patents.

- WO2000044737A1. "Aminoalkylbenzofurans as serotonin (5-ht(2c)) agonists." Google Patents.

-

Denmark, S. E., et al. "Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols." The Journal of Organic Chemistry, 2017. URL:[Link]

-

PubChem. "1-Fluoro-4-(prop-2-en-1-yloxy)benzene." National Center for Biotechnology Information. URL:[Link]

Discovery and historical literature of allyl aryl ethers

Unlocking the Synthetic Potential of Allyl Aryl Ethers: From Historical Discovery to Modern Drug Development

Executive Summary

Allyl aryl ethers represent a foundational structural motif in organic synthesis and medicinal chemistry. Since their formal documentation in the early 20th century, these compounds have served as critical intermediates for constructing complex molecular architectures, primarily through pericyclic transformations. This technical guide explores the historical discovery of allyl aryl ethers, the mechanistic causality of their defining reactions, modern synthetic protocols, and their translational applications in fragment-based drug design.

Historical Context: The 1912 Discovery

The history of allyl aryl ethers is inextricably linked to the pioneering work of German chemist Rainer Ludwig Claisen. In 1912, Claisen documented the thermal isomerization of allyl vinyl ethers and allyl aryl ethers, specifically noting the transformation of allyl phenyl ether into ortho-allylphenol[1][2]. This discovery, now universally known as the1[1], provided organic chemists with a robust, carbon-carbon bond-forming tool that operates with high atom economy and stereospecificity[3]. The reaction's ability to seamlessly transfer stereochemical information from the starting material to the product established it as a cornerstone of natural product synthesis and modern pharmaceutical development[2][3].

Mechanistic Causality: The Claisen Rearrangement

The thermal rearrangement of allyl aryl ethers is a [3,3]-sigmatropic shift governed by the principles of pericyclic chemistry[4]. Understanding the causality behind this transformation is essential for predictive synthetic planning.

-

The Transition State: The reaction proceeds via a highly ordered, six-membered cyclic transition state. In acyclic systems, the molecule adopts a chair-like conformation to minimize 1,3-biaxial steric interactions, which dictates the high syn diastereoselectivity of the process[3].

-

Thermodynamic Driving Force: The initial [3,3]-sigmatropic shift disrupts the aromaticity of the phenyl ring, generating a high-energy, non-aromatic dienone intermediate[4]. The causality of the reaction's irreversibility lies in the subsequent tautomerization: the dienone rapidly undergoes enolization to restore the aromatic resonance energy, yielding the thermodynamically stable ortho-allylphenol[1][4].

Mechanistic pathway of the thermal Claisen rearrangement of allyl phenyl ether.

Modern Synthetic Methodologies

While the classical Williamson ether synthesis remains a staple, modern organic chemistry has developed highly specialized protocols to synthesize allyl aryl ethers under milder, more functional-group-tolerant conditions.

Table 1: Comparison of Synthetic Methodologies for Allyl Aryl Ethers

| Methodology | Key Reagents / Catalysts | Mechanistic Advantages | Limitations |

| Williamson Ether Synthesis [5][6] | Phenol, Allyl Halide, K₂CO₃, DMF | Simple, scalable, and cost-effective. | Harsh basic conditions can degrade sensitive functional groups. |

| Decarboxylative Allylation (DcA) [7] | Benzoic Acids, Pd-Catalyst | Utilizes stable benzoic acids via dearomatization. | Requires expensive transition-metal catalysts. |

| Diaryliodonium Salt Arylation [6][8] | Allylic Alcohols, Diaryliodonium Salts, NaOH | Transition-metal-free, operates at low temperatures. | Preparation of specific diaryliodonium salts can be tedious. |

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of an allyl aryl ether and its subsequent thermal rearrangement, engineered as a self-validating system.

Phase 1: Williamson Ether Synthesis

-

Deprotonation: In a flame-dried flask under N₂, dissolve 10 mmol of phenol in 20 mL of anhydrous DMF. Add 15 mmol of anhydrous K₂CO₃.

-

Causality: K₂CO₃ is chosen over NaOH because its mild basicity is sufficient to deprotonate the phenol (pKa ~10) while minimizing the competing E2 elimination or hydrolysis of the subsequently added allyl halide[5].

-

-

Alkylation: Dropwise add 12 mmol of allyl bromide at 0 °C. Warm to room temperature and stir for 5 hours.

-

Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The reaction is self-validating when the strongly UV-active, lower-Rf phenol spot completely disappears, replaced by a higher-Rf ether spot.

-

Workup: Quench with H₂O, extract with diethyl ether, and wash the organic layer with 1M NaOH to rigorously remove any unreacted phenol.

Phase 2: Thermal Claisen Rearrangement

-

Thermal Activation: Dissolve the purified allyl phenyl ether in N,N-diethylaniline (0.5 M). Heat to 180–200 °C under reflux for 16 hours.

-

Causality: High thermal energy is strictly required to overcome the activation barrier of the concerted [3,3]-sigmatropic shift[9].

-

-

Validation (NMR): Isolate the crude product and perform ¹H NMR analysis. The system validates the successful tautomerization through the disappearance of the characteristic ether -OCH₂- doublet (δ ~4.5 ppm) and the emergence of a broad phenolic -OH singlet (δ ~5.0 ppm).

Regioselectivity and Quantitative Data

The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers is heavily influenced by steric and electronic factors. For meta-substituted allyl phenyl ethers, the electronic nature of the substituent directs the migration[9].

Table 2: Regioselectivity in the Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers [9]

| Meta-Substituent | Electronic Nature | Preferred Migration Direction | Ortho/Para Ratio (A:B) |

| -CH₃ (Methyl) | Weakly Electron Donating | Further from substituent | 1 : 1.2 |

| -OCH₃ (Methoxy) | Strongly Electron Donating | Further from substituent | ~ 1 : 2.5 |

| -Cl (Chloro) | Electron Withdrawing | Towards substituent | ~ 2.0 : 1 |

Note: Data extrapolated from established regioselectivity studies of meta-substituted Claisen rearrangements, highlighting the directing ability of electronic effects.

Translational Applications in Drug Development

Beyond fundamental methodology, the allyl aryl ether motif is a powerful tool in fragment-based drug design. Structural modification using bioactive molecules from natural sources often incorporates the allyl motif to improve efficacy and decrease toxicity in anticancer agents[10].

For example, the allyl derivative 17-AAG has been extensively evaluated in clinical trials for multiple myeloma and breast cancer[10]. The ether linkage provides metabolic stability, while the terminal olefinic moiety allows for diverse reactivity, enabling researchers to construct complex, hybrid pharmaceutical agents[5][10].

Workflow from the synthesis of allyl aryl ethers to their application in drug design.

Sources

- 1. Claisen Rearrangement: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Reactivity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 1-fluoro-4-(prop-2-en-1-yloxy)benzene. The molecule incorporates two key reactive moieties: a fluoro-substituted aromatic ring and an allyl ether functional group. This document will explore the interplay of these groups and predict the outcomes of various organic transformations. We will delve into the regioselectivity of electrophilic aromatic substitution reactions, the mechanistic intricacies of the Claisen rearrangement, the reactivity of the allyl group, and the conditions for ether cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in organic synthesis.

Introduction and Molecular Overview

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 1-(allyloxy)-4-fluorobenzene, is an aromatic ether with the molecular formula C₉H₉FO.[1] Its structure features a benzene ring substituted with a fluorine atom and an allyloxy group at the para positions. This unique combination of functional groups imparts a rich and predictable reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene [1]

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 1-fluoro-4-(prop-2-en-1-yloxy)benzene |

| CAS Number | 13990-72-2 |

| Appearance | Colorless liquid (predicted) |

The reactivity of this molecule can be dissected by considering the individual contributions of the fluoro-substituted ring and the allyl ether group, as well as their synergistic or antagonistic effects.

Caption: Structure of 1-fluoro-4-(prop-2-en-1-yloxy)benzene highlighting the key reactive sites.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring in 1-fluoro-4-(prop-2-en-1-yloxy)benzene is activated towards electrophilic aromatic substitution due to the presence of the electron-donating allyloxy group. However, the fluorine atom, while also an ortho, para-director, is a deactivating group. The interplay of these two substituents dictates the regiochemical outcome of EAS reactions.

Directing Effects of Substituents

-

Allyloxy Group (-OCH₂CH=CH₂): This is a strongly activating, ortho, para-directing group.[2] The oxygen atom donates its lone pair of electrons to the aromatic ring via resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and stabilizes the arenium ion intermediate formed during electrophilic attack at these positions.[3]

-

Fluorine Atom (-F): Fluorine is an interesting case. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs that can be donated through resonance (+M), directing incoming electrophiles to the ortho and para positions.[4] For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[4]

In 1-fluoro-4-(prop-2-en-1-yloxy)benzene, the powerful activating effect of the allyloxy group is expected to dominate the directing effects.[2] The fluorine atom is para to the allyloxy group, meaning the positions ortho to the allyloxy group (C2 and C6) are the most activated sites for electrophilic attack.

Caption: Predicted major sites of electrophilic attack on the aromatic ring.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the directing effects, we can predict the outcomes of several common EAS reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene and/or 2-Chloro-1-fluoro-4-(prop-2-en-1-yloxy)benzene |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-fluoro-4-(prop-2-en-1-yloxy)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-1-fluoro-4-(prop-2-en-1-yloxy)benzene |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Acyl-1-fluoro-4-(prop-2-en-1-yloxy)benzene |

Experimental Protocol: Nitration

-

To a stirred solution of 1-fluoro-4-(prop-2-en-1-yloxy)benzene (1 eq.) in acetic anhydride at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (0.1 eq.).

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-nitro-1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Reactivity of the Allyl Ether Group

The allyl ether functionality is prone to several important transformations, including the Claisen rearrangement, addition reactions to the double bond, and cleavage of the ether linkage.

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs upon heating aryl allyl ethers. It is a[1][1]-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism.[5]

In the case of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, heating is expected to induce the migration of the allyl group to one of the ortho positions (C2 or C6) to form 2-allyl-4-fluorophenol. This reaction is generally intramolecular.[6]

Caption: Mechanism of the Claisen rearrangement. (Note: Actual images would be embedded in a real guide).

Experimental Protocol: Thermal Claisen Rearrangement [7]

-

Place 1-fluoro-4-(prop-2-en-1-yloxy)benzene in a sealed tube under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the tube in an oil bath at 180-220 °C for several hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting 2-allyl-4-fluorophenol by vacuum distillation or column chromatography.

Lewis acids can also be used to catalyze the Claisen rearrangement at lower temperatures.

Reactions of the Alkene

The double bond in the allyl group can undergo typical electrophilic addition reactions. For example, halogenation with Br₂ would yield the corresponding dibromo derivative.

Cleavage of the Ether Linkage

Aryl allyl ethers can be cleaved under various conditions.

-

Acidic Cleavage: Strong acids like HBr or HI can cleave the ether bond.[8][9][10] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered carbon of the C-O bond. In this case, the products would be 4-fluorophenol and allyl halide.

-

Reductive Cleavage: The allyl group can be removed under reductive conditions, for example, using a palladium catalyst.[11]

Safety and Handling

1-fluoro-4-(prop-2-en-1-yloxy)benzene and related aryl allyl ethers should be handled with care in a well-ventilated fume hood.[12][13][14]

-

Hazards: These compounds may be flammable and can form explosive peroxides upon prolonged storage.[14][15] They may also be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[13][15]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[12] Store in a tightly closed container in a cool, dry place.[15]

Conclusion

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a versatile synthetic intermediate with a predictable reactivity profile. The electron-donating allyloxy group strongly activates the aromatic ring towards electrophilic substitution at the ortho positions. The allyl group itself can undergo a thermally or acid-catalyzed Claisen rearrangement to form 2-allyl-4-fluorophenol, a valuable precursor for further functionalization. Additionally, the allyl double bond and the ether linkage are susceptible to a range of transformations. A thorough understanding of these reactive pathways, as outlined in this guide, will enable researchers to effectively utilize this compound in the design and execution of complex synthetic strategies.

References

-

1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. [Link]

-

Claisen rearrangement. Wikipedia. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Allyl Ethers. Organic Chemistry Portal. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Aliphatic Claisen Rearrangements. Science of Synthesis. [Link]

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

-

Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PMC. [Link]

-

Claisen Rearrangement. Chemistry LibreTexts. [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

-

The Electrophilic Aromatic Substitution of Fluorobenzene. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution. LabXchange. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. [Link]

-

ether cleavage with strong acids. YouTube. [Link]

-

9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

-

Electrophilic addition reactions. Vedantu. [Link]

-

We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Chemistry Steps. [Link]

-

16.2: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

-

Addition Reactions of Allenes. University of Calgary. [Link]

-

Alkoxy group attached to benzene ring is ortho and para directing. Justify. Aakash Institute. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots. MDPI. [Link]

-

SAFETY DATA SHEET. GBL Gül Biyoloji Laboratuvarı. [Link]

-

Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]

-

27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]

-

Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Grids I: Electrophilic Aromatic Substitution. SciELO. [Link]

-

Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... ResearchGate. [Link]

-

Hammett Plots2. Scribd. [Link]

Sources

- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. Allyl Ethers [organic-chemistry.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-fluoro-4-(prop-2-en-1-yloxy)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Fluorophenyl Allyl Ether Scaffold

1-fluoro-4-(prop-2-en-1-yloxy)benzene, also known as 4-fluorophenyl allyl ether, is a fluorinated aromatic ether that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, which combines a para-fluorinated benzene ring with a reactive allyl ether moiety, offers a unique combination of properties that are highly sought after in the design of novel bioactive molecules.

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-fluorophenyl group, in particular, can modulate the electronic properties of the molecule and participate in favorable interactions with biological targets. The allyl group provides a reactive handle for a variety of chemical transformations, most notably the Claisen rearrangement, which allows for the stereoselective introduction of new carbon-carbon bonds.[2][3][4][5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-fluoro-4-(prop-2-en-1-yloxy)benzene, with a focus on providing practical insights for its use in a research and development setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is essential for its effective use and characterization.

| Property | Value | Source |

| Chemical Formula | C₉H₉FO | [1][3][6] |

| Molecular Weight | 152.16 g/mol | [1][3][6] |

| CAS Number | 13990-72-2 | [1][6] |

| Appearance | Yellow to colorless oil | [7] |

| Purity | Min. 95% | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and allyl protons. The aromatic protons will appear as two multiplets in the range of δ 6.8-7.1 ppm, showing coupling to each other and to the fluorine atom. The allyl group will exhibit three distinct signals: a doublet for the -OCH₂- protons around δ 4.5 ppm, a multiplet for the -CH= proton around δ 6.0 ppm, and two multiplets for the terminal =CH₂ protons between δ 5.2 and 5.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. The aromatic carbons will resonate in the region of δ 115-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The allylic carbons will appear at approximately δ 69 ppm (-OCH₂-), δ 133 ppm (-CH=), and δ 117 ppm (=CH₂).

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺• is expected at m/z 152. Key fragmentation patterns would likely involve the loss of the allyl group to give a fluorophenoxy radical cation, and cleavage of the ether bond to produce a tropylium-like ion from the allyl group.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme

Caption: Williamson ether synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Step-by-Step Methodology

-

Reactant Preparation: To a stirred solution of 4-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Addition of Alkyl Halide: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Rationale Behind Experimental Choices

-

Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol without causing significant side reactions.

-

Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction and is easily removed after the reaction.

-

Stoichiometry: A slight excess of allyl bromide and potassium carbonate is used to ensure the complete consumption of the limiting reactant, 4-fluorophenol.

-

Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts.

Analytical Workflow for Quality Control

A robust analytical workflow is crucial to validate the identity and purity of the synthesized 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Caption: Analytical workflow for the characterization of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Applications in Research and Drug Development

The 1-fluoro-4-(prop-2-en-1-yloxy)benzene scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Claisen Rearrangement

The most significant application of this compound is as a precursor for the aromatic Claisen rearrangement.[2][3][4][5] Upon heating, it undergoes a[8][8]-sigmatropic rearrangement to form 2-allyl-4-fluorophenol. This reaction is a powerful tool for the regioselective introduction of an allyl group onto the aromatic ring, which can then be further functionalized.

Building Block for Bioactive Molecules

The fluorinated phenyl and allyl moieties are present in a variety of bioactive compounds. The 4-fluorophenyl group is a common feature in drugs due to its ability to block metabolic oxidation at the para position and enhance binding interactions. Allyl groups can be found in natural products with antimicrobial and other pharmacological activities.[9] Therefore, 1-fluoro-4-(prop-2-en-1-yloxy)benzene serves as a key intermediate for the synthesis of analogues of these natural products and other novel therapeutic agents.

While specific drugs containing the intact 1-fluoro-4-(prop-2-en-1-yloxy)benzene structure are not prevalent, its utility lies in its role as a versatile intermediate that enables the exploration of chemical space in drug discovery programs targeting a wide range of diseases.

Conclusion

1-fluoro-4-(prop-2-en-1-yloxy)benzene is a strategically important building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with the reactive potential of the allyl group and the favorable properties imparted by the fluorine atom, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of New Compounds. Retrieved March 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

-

Tes-Tape. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved March 11, 2026, from [Link]

-

Wikipedia. (2023, December 29). Claisen rearrangement. Retrieved March 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(isopropenyl)benzene. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved March 11, 2026, from [Link]

-

MDPI. (2023, April 19). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Retrieved March 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of allyl phenyl ether and claisen rearrangement. Retrieved March 11, 2026, from [Link]

-

Scientific Research Publishing. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved March 11, 2026, from [Link]

-

YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved March 11, 2026, from [Link]

-

PubMed. (2023, May 2). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Retrieved March 11, 2026, from [Link]

-

Universal Wiser Publisher. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Retrieved March 11, 2026, from [Link]

-

RSC Publishing. (n.d.). Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters. Retrieved March 11, 2026, from [Link]

Sources

- 1. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. 1-Fluoro-4-(prop-2-en-1-yloxy)benzene | C9H9FO | CID 637342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pannellum [its.uark.edu]

- 8. 1-Allyl-4-fluorobenzene | 1737-16-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Experimental Protocol for the Claisen Rearrangement of 1-Fluoro-4-(prop-2-en-1-yloxy)benzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible methodology for the synthesis of 2-allyl-4-fluorophenol via the [3,3]-sigmatropic rearrangement of 1-fluoro-4-(prop-2-en-1-yloxy)benzene.

Introduction & Strategic Context

The Claisen rearrangement of allyl aryl ethers is a cornerstone pericyclic reaction in organic synthesis, enabling the precise ortho-allylation of phenols. The target product of this specific protocol, 2-allyl-4-fluorophenol , is a highly versatile building block [1]. The strategic placement of the fluorine atom enhances metabolic stability and modulates lipophilicity, making this scaffold highly sought after in the synthesis of serotonergic benzofurans [2], 5-fluoro-2,3-dihydrobenzofuran derivatives, and advanced pharmaceutical intermediates such as those used in the synthesis of the β-blocker (+)-nebivolol [3].

Mechanistic Insights & Causality